molecular formula C13H17NO3 B13920230 Ethyl 3-(3-(dimethylamino)phenyl)-3-oxopropanoate

Ethyl 3-(3-(dimethylamino)phenyl)-3-oxopropanoate

Cat. No.: B13920230
M. Wt: 235.28 g/mol
InChI Key: ZVDQFFONGKNZNI-UHFFFAOYSA-N
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Description

Ethyl 3-(3-(dimethylamino)phenyl)-3-oxopropanoate is an organic compound with a complex structure that includes an ester functional group, a ketone, and a dimethylamino group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-(dimethylamino)phenyl)-3-oxopropanoate typically involves the reaction of ethyl acetoacetate with 3-(dimethylamino)benzaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation mechanism, followed by esterification to yield the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-(dimethylamino)phenyl)-3-oxopropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-(3-(dimethylamino)phenyl)-3-oxopropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 3-(3-(dimethylamino)phenyl)-3-oxopropanoate involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. This can result in changes in cellular pathways and biological processes .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

ethyl 3-[3-(dimethylamino)phenyl]-3-oxopropanoate

InChI

InChI=1S/C13H17NO3/c1-4-17-13(16)9-12(15)10-6-5-7-11(8-10)14(2)3/h5-8H,4,9H2,1-3H3

InChI Key

ZVDQFFONGKNZNI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)C1=CC(=CC=C1)N(C)C

Origin of Product

United States

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